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molecular formula C6H5ClN2 B085726 Benzenediazonium chloride CAS No. 100-34-5

Benzenediazonium chloride

Cat. No. B085726
M. Wt: 140.57 g/mol
InChI Key: CLRSZXHOSMKUIB-UHFFFAOYSA-M
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Patent
US04128425

Procedure details

Benzenediazonium chloride was synthesized by first preparing a solution of sodium nitrite (1.05 g., 15.2 mmoles) in water (6.0 ml). This first solution was added dropwise to a second solution (ice cold) of aniline hydrochloride (1.88 g., 14.5 mmoles), concentrated hydrochloric acid (1.2 ml., 14.5 mmoles) and water (6.0 ml). After addition, the mixture was allowed to stir in the cold for about 15 minutes and used directly.
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[ClH:5].[NH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.Cl>O>[Cl-:5].[C:7]1([N+:6]#[N:1])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1,2.3,6.7|

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.88 g
Type
reactant
Smiles
Cl.NC1=CC=CC=C1
Name
Quantity
1.2 mL
Type
reactant
Smiles
Cl
Name
Quantity
6 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir in the cold for about 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[Cl-].C1(=CC=CC=C1)[N+]#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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